molecular formula C14H11ClO5S B049219 [4-(Chloromethylsulfonyloxy)phenyl] benzoate CAS No. 117224-50-7

[4-(Chloromethylsulfonyloxy)phenyl] benzoate

Cat. No. B049219
M. Wt: 326.8 g/mol
InChI Key: IFJUBQFSCXWKEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(Chloromethylsulfonyloxy)phenyl] benzoate, also known as CBMSPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CBMSPB is a derivative of benzoic acid and contains a chloromethylsulfonyloxy group, which makes it a versatile compound for use in chemical synthesis and biological studies.

Mechanism Of Action

The mechanism of action of [4-(Chloromethylsulfonyloxy)phenyl] benzoate is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in inflammation and tumor growth. [4-(Chloromethylsulfonyloxy)phenyl] benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. [4-(Chloromethylsulfonyloxy)phenyl] benzoate also inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.

Biochemical And Physiological Effects

[4-(Chloromethylsulfonyloxy)phenyl] benzoate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. [4-(Chloromethylsulfonyloxy)phenyl] benzoate has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). [4-(Chloromethylsulfonyloxy)phenyl] benzoate has been shown to have anti-angiogenic properties, meaning it inhibits the growth of new blood vessels, which are necessary for tumor growth.

Advantages And Limitations For Lab Experiments

The advantages of using [4-(Chloromethylsulfonyloxy)phenyl] benzoate in lab experiments include its versatility as a reagent in chemical synthesis and its potential applications in biological studies. [4-(Chloromethylsulfonyloxy)phenyl] benzoate has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. However, the limitations of using [4-(Chloromethylsulfonyloxy)phenyl] benzoate in lab experiments include its potential toxicity and the need for controlled conditions during synthesis.

Future Directions

There are several future directions for research on [4-(Chloromethylsulfonyloxy)phenyl] benzoate. One area of interest is the development of [4-(Chloromethylsulfonyloxy)phenyl] benzoate-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the study of the mechanism of action of [4-(Chloromethylsulfonyloxy)phenyl] benzoate, which could lead to the development of more potent and selective inhibitors of COX-2 and HDACs. Additionally, the synthesis of new derivatives of [4-(Chloromethylsulfonyloxy)phenyl] benzoate could lead to the discovery of compounds with improved properties for use in scientific research.

Synthesis Methods

The synthesis of [4-(Chloromethylsulfonyloxy)phenyl] benzoate involves the reaction of 4-hydroxybenzoic acid with thionyl chloride to form 4-chlorobenzoic acid. This is then reacted with chloromethyl methyl sulfide to produce [4-(Chloromethylsulfonyloxy)phenyl] benzoate. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product.

Scientific Research Applications

[4-(Chloromethylsulfonyloxy)phenyl] benzoate has been extensively studied for its potential applications in various fields of scientific research. It has been used as a reagent in chemical synthesis, as well as a tool for studying biological processes. [4-(Chloromethylsulfonyloxy)phenyl] benzoate has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.

properties

CAS RN

117224-50-7

Product Name

[4-(Chloromethylsulfonyloxy)phenyl] benzoate

Molecular Formula

C14H11ClO5S

Molecular Weight

326.8 g/mol

IUPAC Name

[4-(chloromethylsulfonyloxy)phenyl] benzoate

InChI

InChI=1S/C14H11ClO5S/c15-10-21(17,18)20-13-8-6-12(7-9-13)19-14(16)11-4-2-1-3-5-11/h1-9H,10H2

InChI Key

IFJUBQFSCXWKEK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OS(=O)(=O)CCl

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OS(=O)(=O)CCl

Origin of Product

United States

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